molecular formula C5H9NO2S B069330 (3R,4R)-4-aminothiolane-3-carboxylic acid CAS No. 164916-45-4

(3R,4R)-4-aminothiolane-3-carboxylic acid

Cat. No. B069330
M. Wt: 147.2 g/mol
InChI Key: PFPQHZAVYICYEM-DMTCNVIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4-aminothiolane-3-carboxylic acid, also known as ATCA, is a sulfur-containing amino acid that has been extensively used in scientific research for its ability to modify and crosslink proteins. The unique properties of ATCA make it a valuable tool in the study of protein structure and function.

Mechanism Of Action

(3R,4R)-4-aminothiolane-3-carboxylic acid works by reacting with the amino groups of proteins to form stable thioether bonds. This crosslinking can occur between two different proteins or between different regions of the same protein. The crosslinking of proteins can result in changes in protein structure and function, which can be studied using various techniques.

Biochemical And Physiological Effects

(3R,4R)-4-aminothiolane-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of protein crosslinking on enzyme activity, protein stability, and protein folding. (3R,4R)-4-aminothiolane-3-carboxylic acid has also been used to study the role of protein crosslinking in disease states such as Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One advantage of using (3R,4R)-4-aminothiolane-3-carboxylic acid in lab experiments is its ability to selectively crosslink proteins. This allows researchers to study specific protein-protein interactions and protein structures. However, one limitation of using (3R,4R)-4-aminothiolane-3-carboxylic acid is its potential toxicity to cells. Careful consideration should be given to the concentration of (3R,4R)-4-aminothiolane-3-carboxylic acid used in experiments to avoid cell damage.

Future Directions

There are several future directions for the use of (3R,4R)-4-aminothiolane-3-carboxylic acid in scientific research. One potential area of study is the use of (3R,4R)-4-aminothiolane-3-carboxylic acid in the development of new therapeutics for diseases such as Alzheimer's and Parkinson's disease. Another potential area of study is the use of (3R,4R)-4-aminothiolane-3-carboxylic acid in the development of new protein-based materials for use in biotechnology and nanotechnology.
In conclusion, (3R,4R)-4-aminothiolane-3-carboxylic acid is a valuable tool in scientific research for its ability to modify and crosslink proteins. Its unique properties have allowed it to be used in a variety of fields, including biochemistry, molecular biology, and biophysics. (3R,4R)-4-aminothiolane-3-carboxylic acid has the potential to be used in the development of new therapeutics and protein-based materials, making it an exciting area of study for future research.

Synthesis Methods

(3R,4R)-4-aminothiolane-3-carboxylic acid can be synthesized through a multi-step process starting with L-cysteine. The process involves protecting the thiol group of L-cysteine with a suitable protecting group, followed by alkylation of the amino group with 1,3-propanedithiol. The protecting group is then removed, and the resulting product is purified to obtain (3R,4R)-4-aminothiolane-3-carboxylic acid.

Scientific Research Applications

(3R,4R)-4-aminothiolane-3-carboxylic acid has been widely used in scientific research for its ability to modify and crosslink proteins. It has been used in a variety of fields, including biochemistry, molecular biology, and biophysics. (3R,4R)-4-aminothiolane-3-carboxylic acid can be used to study protein-protein interactions, protein structure, and protein function.

properties

CAS RN

164916-45-4

Product Name

(3R,4R)-4-aminothiolane-3-carboxylic acid

Molecular Formula

C5H9NO2S

Molecular Weight

147.2 g/mol

IUPAC Name

(3R,4R)-4-aminothiolane-3-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1

InChI Key

PFPQHZAVYICYEM-DMTCNVIQSA-N

Isomeric SMILES

C1[C@H]([C@H](CS1)N)C(=O)O

SMILES

C1C(C(CS1)N)C(=O)O

Canonical SMILES

C1C(C(CS1)N)C(=O)O

synonyms

3-Thiophenecarboxylicacid,4-aminotetrahydro-,cis-(9CI)

Origin of Product

United States

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